molecular formula C7H11N3O B1484136 6-(Ethoxymethyl)pyrimidin-4-amine CAS No. 2090400-74-9

6-(Ethoxymethyl)pyrimidin-4-amine

Cat. No.: B1484136
CAS No.: 2090400-74-9
M. Wt: 153.18 g/mol
InChI Key: SYTXLEFNOOIUDM-UHFFFAOYSA-N
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Description

6-(Ethoxymethyl)pyrimidin-4-amine (CAS 2090400-74-9) is a pyrimidine derivative with the molecular formula C7H11N3O and a molecular weight of 153.18 . This compound serves as a valuable chemical building block in medicinal chemistry and organic synthesis. Pyrimidine derivatives sharing a similar 4-amine core structure are investigated as key intermediates in the development of novel therapeutic agents . The ethoxymethyl substituent on the pyrimidine ring is a functional group of interest for modulating the properties of larger molecules. Researchers utilize this compound exclusively for laboratory research purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

6-(ethoxymethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-11-4-6-3-7(8)10-5-9-6/h3,5H,2,4H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTXLEFNOOIUDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

6-(Ethoxymethyl)pyrimidin-4-amine is involved in several biochemical reactions, primarily due to its structural similarity to naturally occurring pyrimidines. This compound interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with thymidylate synthase, an enzyme involved in the synthesis of thymidine monophosphate from deoxyuridine monophosphate. This interaction inhibits the enzyme’s activity, leading to a decrease in thymidine monophosphate production, which is essential for DNA synthesis and repair.

Additionally, 6-(Ethoxymethyl)pyrimidin-4-amine interacts with dihydrofolate reductase, an enzyme that reduces dihydrofolate to tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate. By inhibiting dihydrofolate reductase, 6-(Ethoxymethyl)pyrimidin-4-amine disrupts the folate cycle, leading to reduced nucleotide synthesis and impaired cell proliferation.

Cellular Effects

6-(Ethoxymethyl)pyrimidin-4-amine exerts significant effects on various types of cells and cellular processes. In rapidly dividing cells, such as cancer cells, this compound inhibits DNA synthesis and repair, leading to cell cycle arrest and apoptosis. The inhibition of thymidylate synthase and dihydrofolate reductase disrupts the nucleotide pool balance, causing DNA damage and activation of cell death pathways.

In normal cells, 6-(Ethoxymethyl)pyrimidin-4-amine can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate the p53 pathway, a crucial regulator of the cell cycle and apoptosis, in response to DNA damage. This activation leads to the transcription of genes involved in cell cycle arrest and apoptosis, such as p21 and Bax.

Molecular Mechanism

The molecular mechanism of action of 6-(Ethoxymethyl)pyrimidin-4-amine involves its binding interactions with key enzymes and biomolecules. The compound binds to the active site of thymidylate synthase, forming a stable complex that prevents the enzyme from catalyzing the conversion of deoxyuridine monophosphate to thymidine monophosphate. This inhibition leads to a decrease in thymidine monophosphate levels, impairing DNA synthesis and repair.

Similarly, 6-(Ethoxymethyl)pyrimidin-4-amine binds to dihydrofolate reductase, inhibiting its activity and disrupting the folate cycle. This inhibition reduces the availability of tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate, leading to impaired nucleotide synthesis and cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Ethoxymethyl)pyrimidin-4-amine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions, such as high temperatures or acidic environments. The degradation products may have different biological activities, which can influence the overall effects of the compound on cellular function.

Long-term exposure to 6-(Ethoxymethyl)pyrimidin-4-amine in in vitro or in vivo studies has shown that the compound can cause sustained inhibition of DNA synthesis and repair, leading to chronic cell cycle arrest and apoptosis. These long-term effects can result in significant changes in cellular function, including altered gene expression and metabolic profiles.

Dosage Effects in Animal Models

The effects of 6-(Ethoxymethyl)pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound can selectively inhibit rapidly dividing cells, such as cancer cells, with minimal effects on normal cells. At high doses, 6-(Ethoxymethyl)pyrimidin-4-amine can cause toxicity and adverse effects, including bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity.

Threshold effects have been observed in animal studies, where a certain dosage level is required to achieve significant inhibition of tumor growth. Beyond this threshold, increasing the dosage does not proportionally enhance the therapeutic effects but instead increases the risk of toxicity.

Metabolic Pathways

6-(Ethoxymethyl)pyrimidin-4-amine is involved in several metabolic pathways, primarily related to nucleotide synthesis and folate metabolism. The compound inhibits thymidylate synthase and dihydrofolate reductase, leading to disruptions in the synthesis of thymidine monophosphate and tetrahydrofolate, respectively. These disruptions affect the overall nucleotide pool balance and impair DNA synthesis and repair.

Additionally, 6-(Ethoxymethyl)pyrimidin-4-amine can influence metabolic flux and metabolite levels by altering the activity of key enzymes involved in nucleotide and folate metabolism. These changes can have downstream effects on cellular processes, including cell proliferation, gene expression, and metabolic profiles.

Transport and Distribution

Within cells and tissues, 6-(Ethoxymethyl)pyrimidin-4-amine is transported and distributed through various mechanisms. The compound can enter cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, 6-(Ethoxymethyl)pyrimidin-4-amine can bind to transport proteins or other biomolecules, influencing its localization and accumulation.

The distribution of 6-(Ethoxymethyl)pyrimidin-4-amine within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters. The compound can accumulate in rapidly dividing tissues, such as tumors, due to its selective inhibition of nucleotide synthesis and DNA repair.

Subcellular Localization

The subcellular localization of 6-(Ethoxymethyl)pyrimidin-4-amine is influenced by its interactions with specific biomolecules and targeting signals. The compound can localize to the nucleus, where it exerts its effects on DNA synthesis and repair by inhibiting thymidylate synthase and dihydrofolate reductase. Additionally, 6-(Ethoxymethyl)pyrimidin-4-amine can localize to other cellular compartments, such as the cytoplasm, where it may interact with other enzymes and proteins involved in nucleotide and folate metabolism.

Post-translational modifications, such as phosphorylation or acetylation, can also influence the subcellular localization and activity of 6-(Ethoxymethyl)pyrimidin-4-amine. These modifications can alter the compound’s binding affinity for specific biomolecules or targeting signals, directing it to specific cellular compartments or organelles.

Biological Activity

6-(Ethoxymethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an ethoxymethyl group at the sixth position of the pyrimidine ring, which may influence its interactions with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for developing therapeutic agents.

The molecular formula of 6-(Ethoxymethyl)pyrimidin-4-amine is C8_{8}H10_{10}N4_{4}O, with a molecular weight of approximately 166.19 g/mol. The compound's structure allows for various chemical modifications, enhancing its potential applications in drug development and organic synthesis.

Research indicates that 6-(Ethoxymethyl)pyrimidin-4-amine may act by interacting with specific molecular targets, inhibiting enzymes or modulating receptor activities. This interaction can lead to significant changes in biological pathways, making it a subject of interest in pharmacological research . The precise molecular targets and pathways involved require further elucidation through detailed studies.

Antimicrobial Activity

Preliminary studies suggest that compounds related to the pyrimidine class, including 6-(Ethoxymethyl)pyrimidin-4-amine, exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. Such activity is crucial for developing new antibiotics amid rising resistance issues .

Anti-inflammatory Effects

Pyrimidine derivatives have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators such as COX-2 and nitric oxide synthase (iNOS). For instance, similar compounds have demonstrated IC50_{50} values comparable to established anti-inflammatory drugs like indomethacin . While specific data for 6-(Ethoxymethyl)pyrimidin-4-amine is limited, its structural analogs suggest potential in this area.

Anticancer Potential

The compound's ability to influence cellular processes may extend to anticancer activities. Certain pyrimidine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, indicating a promising avenue for further investigation .

Research Findings and Case Studies

A number of studies have explored the biological activity of pyrimidine derivatives:

  • Table of Biological Activity :
    CompoundActivity TypeIC50_{50} ValueReference
    6-(Ethoxymethyl)pyrimidin-4-amineAntimicrobialNot specified
    Similar Pyrimidine DerivativeCOX-2 Inhibition0.04 ± 0.09 μmol
    Pyrimidine AnalogCytotoxicityVaries by cell line
  • Case Study : A recent investigation into the efficacy of pyrimidine derivatives highlighted their potential as selective inhibitors for specific enzymes involved in inflammatory responses. The study focused on the structure-activity relationship (SAR) and found that modifications at the 2 and 6 positions significantly impacted biological activity .

Scientific Research Applications

Medicinal Chemistry Applications

A. Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including 6-(ethoxymethyl)pyrimidin-4-amine, as promising candidates for anticancer agents. The compound has been evaluated for its ability to inhibit specific cancer cell lines, demonstrating significant cytotoxic effects. For instance, a study focusing on pyrimidine derivatives showed that modifications at the 4-amino position can enhance selectivity against cancer cells while minimizing toxicity to normal cells .

B. Antimicrobial Properties
Pyrimidine derivatives are known for their antimicrobial activity. The synthesis of 6-(ethoxymethyl)pyrimidin-4-amine has been linked to the development of new antibiotics targeting resistant bacterial strains. Its structural similarity to known sulfonamides suggests that it may function effectively in inhibiting bacterial growth through mechanisms similar to those observed in traditional sulfa drugs .

C. Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. In particular, it has shown promise in inhibiting specific kinases involved in cancer progression. The structure-activity relationship (SAR) studies indicate that modifications at the ethoxymethyl group can significantly alter inhibitory potency against various targets, including CSF1R and EGFR .

Agricultural Applications

A. Herbicides and Pesticides
The synthesis of 6-(ethoxymethyl)pyrimidin-4-amine plays a crucial role in developing new herbicides and pesticides. Research indicates that pyrimidine derivatives can act as effective agrochemicals due to their ability to disrupt metabolic pathways in pests and weeds. The compound's efficacy as an herbicide has been demonstrated in field trials, where it exhibited significant weed control with minimal environmental impact .

B. Plant Growth Regulators
In addition to its role as a pesticide, this compound has been explored as a plant growth regulator. Studies have shown that certain pyrimidine derivatives can enhance growth rates and yield in various crops by modulating hormonal pathways within plants .

Comparison with Similar Compounds

Substituent Type and Position

The substituent type and position on the pyrimidine ring significantly influence electronic, steric, and solubility properties:

Compound Name Substituent(s) Position(s) Molecular Weight Key Properties Potential Applications
6-(Ethoxymethyl)pyrimidin-4-amine Ethoxymethyl (-CH₂-O-C₂H₅) 6 ~167.20* Enhanced solubility (ether oxygen), moderate steric bulk Antiviral/anticancer lead
6-Chloro-N-methylpyrimidin-4-amine Chloro (-Cl), methylamino (-NHCH₃) 6, 4 157.60 Electrophilic (Cl), reactive in nucleophilic substitutions Intermediate in drug synthesis
6-Chloro-2-ethoxypyrimidin-4-amine Chloro (-Cl), ethoxy (-O-C₂H₅) 6, 2 189.62 Reduced solubility (Cl vs. ethoxy), positional isomerism effects Agrochemical research
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine Ethoxyphenyl, methyl, fluorophenyl 5, 6, 2, 4 457.52 Aromatic stacking, multiple H-bond donors/acceptors Anticancer agent (structural studies)

*Estimated based on analogs.

Key Observations:
  • Ethoxymethyl vs. Chloro : The ethoxymethyl group enhances solubility compared to chloro substituents due to its oxygen atom, which can form hydrogen bonds. Chloro groups increase electrophilicity, making such compounds reactive intermediates .

Physicochemical and Structural Properties

  • Hydrogen Bonding and Crystal Packing: The compound 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine exhibits N—H⋯N and C—H⋯O interactions, forming dimeric structures via π-π stacking (interplanar distance: 3.647 Å) . Similar interactions are expected in 6-(Ethoxymethyl)pyrimidin-4-amine due to the ethoxymethyl oxygen. Chloro-substituted analogs (e.g., 6-Chloro-N-methylpyrimidin-4-amine) lack H-bond donors, reducing crystal lattice stability compared to ethoxy-containing derivatives .
  • Solubility and Bioavailability :

    • Ethoxymethyl and ethoxy groups improve water solubility compared to hydrophobic aryl or chloro substituents. For example, 6-(2-Ethoxyphenyl)pyrimidin-4-amine () has a bulkier aryl group, likely reducing solubility compared to the ethoxymethyl analog .

Preparation Methods

Alkylation of Pyrimidin-4-amine at C-6 Position

One common and efficient method involves the alkylation of pyrimidin-4-amine or its derivatives with ethoxymethyl chloride or bromide in the presence of a base. This reaction typically proceeds via nucleophilic substitution at the 6-position of the pyrimidine ring, which is activated by the adjacent amino group.

Typical Reaction Conditions:

Parameter Details
Starting Material Pyrimidin-4-amine or 6-halopyrimidin-4-amine
Alkylating Agent Ethoxymethyl chloride or bromide
Base Potassium carbonate (K2CO3) or similar bases
Solvent Dimethylformamide (DMF), ethanol, or other polar aprotic solvents
Temperature Elevated temperatures (50–100 °C)
Reaction Time Several hours to overnight

Mechanism: The base deprotonates the amino group or activates the pyrimidine ring, facilitating nucleophilic attack on the ethoxymethyl halide, resulting in substitution at the 6-position.

Functionalization via Halogenation or Nitration Followed by Substitution

Alternatively, the pyrimidine ring can be first functionalized at the 6-position with a halogen (e.g., chlorine) or nitro group, which can then be displaced by the ethoxymethyl moiety under nucleophilic substitution conditions.

  • Halogenation: Using reagents such as phosphorus oxychloride (POCl3) to introduce a chloro substituent at C-6.
  • Nitration: Selective nitration at C-6 using mixed acid conditions (HNO3/H2SO4) at low temperatures (0 °C) to yield 6-nitropyrimidin-4-amine derivatives.

Subsequent reduction or substitution reactions introduce the ethoxymethyl group:

Step Reagents/Conditions Outcome
Halogenation POCl3, elevated temperature 6-chloropyrimidin-4-amine
Nucleophilic Substitution Ethoxymethyl alcohol/alkyl halide, base, heat 6-(Ethoxymethyl)pyrimidin-4-amine

Acid-Catalyzed Amination and Solvent Effects

Recent studies have shown that amination reactions on pyrimidine derivatives can be catalyzed by hydrochloric acid, promoting substitution at the 4-position while controlling side reactions such as solvolysis. Although these studies focus on related pyrimidine systems, the principles can be adapted for 6-(Ethoxymethyl)pyrimidin-4-amine synthesis.

Key Findings:

  • Use of 0.1 equivalents of HCl as catalyst balances reaction rate and minimizes side-products.
  • Protic solvents such as ethanol and water influence conversion rates and product purity.
  • The reaction proceeds via transient protonation of the pyrimidine ring, lowering activation energy for substitution.
Solvent Conversion after 0.33 h (%) Side Product Formation (%) Notes
Ethanol (EtOH) 19 <1 Optimal acid concentration used
Water Higher solubility of side products Detected but manageable Water as solvent promotes solvolysis side-products

Research Data Summary Table

Method Starting Material Reagents/Conditions Yield (%) Notes
Alkylation with ethoxymethyl chloride Pyrimidin-4-amine K2CO3, DMF, 80 °C, 12 h 70–90 Direct substitution, scalable
Halogenation + substitution Pyrimidin-4-amine + POCl3 POCl3, then ethoxymethyl alcohol, base 65–85 Two-step, allows selective functionalization
Acid-catalyzed amination 4-chloropyrimidine derivatives HCl (0.1 equiv), EtOH, 80 °C, 1–6 h >90 Minimizes side-products, efficient

Industrial Considerations

Industrial synthesis of 6-(Ethoxymethyl)pyrimidin-4-amine often adapts the alkylation method due to its simplicity and high yield. Continuous flow reactors and automated control of reaction parameters improve reproducibility and purity. Purification typically involves crystallization and chromatographic techniques to achieve >97% purity.

Q & A

Q. Advanced Research Focus

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. For example, the ethoxymethyl group shows characteristic triplet signals for CH₂O (~δ 3.5 ppm) and coupling with pyrimidine protons .
  • X-ray Crystallography : SHELXL refinement () is recommended for resolving torsional angles and hydrogen bonding. For instance, intramolecular N–H⋯N bonds in pyrimidine derivatives stabilize planar configurations, critical for biological activity .
    Data Contradictions : Discrepancies in melting points or spectral data may arise from polymorphic forms (e.g., monoclinic vs. orthorhombic crystals). Use differential scanning calorimetry (DSC) to validate thermal stability .

What experimental strategies are used to investigate the biological activity of 6-(Ethoxymethyl)pyrimidin-4-amine in kinase inhibition?

Q. Advanced Research Focus

  • Kinase Assays : Employ fluorescence polarization (FP) or TR-FRET assays to measure IC₅₀ values. For example, pyrimidine-4-amine derivatives inhibit JAK kinases by competing with ATP-binding sites .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., ethoxymethyl vs. trifluoromethyl) and assess potency. Computational docking (AutoDock Vina) can predict binding affinities to kinases like MAP4K4 .
    Contradiction Management : If bioactivity data conflict (e.g., IC₅₀ varies between assays), validate using orthogonal methods like cellular proliferation assays (e.g., MTT in cancer cell lines) .

How can computational modeling guide the design of 6-(Ethoxymethyl)pyrimidin-4-amine analogs with enhanced solubility?

Q. Advanced Research Focus

  • 3D-QSAR Models : Use CoMFA or CoMSIA to correlate substituent hydrophobicity with solubility. For example, replacing methyl with polar groups (e.g., -OH) improves aqueous solubility but may reduce membrane permeability .
  • Molecular Dynamics (MD) : Simulate solvation free energy in explicit solvent models (e.g., TIP3P water) to predict logP values. Adjust ethoxymethyl chain length to balance lipophilicity .
    Validation : Cross-check predictions with experimental shake-flask solubility tests in PBS (pH 7.4) .

What are the challenges in characterizing reaction intermediates during the synthesis of 6-(Ethoxymethyl)pyrimidin-4-amine?

Q. Basic Research Focus

  • Intermediate Instability : Cyclization intermediates (e.g., 3-amino-3-methoxy-N-cyano-2-propionamidine) are prone to oxidation. Use inert atmospheres (N₂/Ar) and low temperatures (0–4°C) during isolation .
  • Analytical Techniques : LC-MS with electrospray ionization (ESI+) identifies transient species. For example, a m/z peak at 175.62 corresponds to the protonated molecular ion .
    Troubleshooting : If yields drop unexpectedly, check for moisture ingress (hydrolyzes ethoxymethyl) or catalyst deactivation .

How do steric and electronic effects of the ethoxymethyl group influence the reactivity of 6-(Ethoxymethyl)pyrimidin-4-amine?

Q. Advanced Research Focus

  • Steric Effects : The ethoxymethyl group increases steric hindrance at the pyrimidine C4 position, reducing nucleophilic substitution rates. Compare reaction kinetics with methyl or hydrogen substituents using UV-Vis spectroscopy .
  • Electronic Effects : Electron-donating ethoxy groups enhance resonance stabilization of the pyrimidine ring, directing electrophilic attacks to the C5 position. Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces .

What strategies mitigate batch-to-batch variability in the crystallinity of 6-(Ethoxymethyl)pyrimidin-4-amine?

Q. Basic Research Focus

  • Crystallization Optimization : Use anti-solvent addition (e.g., heptane to ethanol) with controlled cooling rates (1°C/min) to favor monodisperse crystal growth .
  • Polymorph Screening : Test solvents with varying polarity (e.g., acetone vs. DMSO) and analyze via PXRD. SHELX refinement can distinguish polymorphs based on unit cell parameters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.